2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate
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Overview
Description
2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate is a complex organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate typically involves the formation of the benzofuran ring followed by functionalization to introduce the acetyl and acetate groups. One common method involves the cyclization of a suitably substituted phenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzofuran core. Subsequent acetylation and esterification steps are carried out to introduce the acetyl and acetate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Similar in structure but lacks the acetyl and acetate groups.
Psoralen: Contains a furan ring fused to a benzene ring but differs in functional groups and biological activity.
Angelicin: Another benzofuran derivative with distinct biological properties.
Uniqueness
2-(5-Acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and acetate groups make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
92582-15-5 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(5-acetyl-2,3-dihydro-1-benzofuran-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C15H18O4/c1-9(16)11-5-6-13-12(7-11)8-14(18-13)15(3,4)19-10(2)17/h5-7,14H,8H2,1-4H3 |
InChI Key |
VVOJXUPBWOVDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(C)(C)OC(=O)C |
Origin of Product |
United States |
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